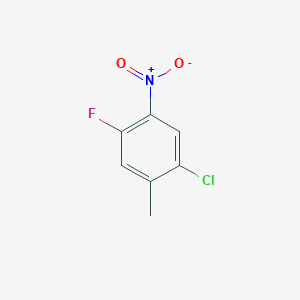

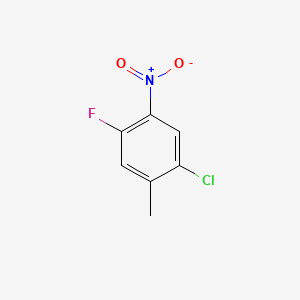

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWZCTKTAOOLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438520 | |

| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-88-1 | |

| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthesis pathway for this compound, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis involves a two-step process commencing with the preparation of the precursor, 2-chloro-4-fluorotoluene, followed by its nitration to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process:

-

Step 1: Synthesis of 2-Chloro-4-fluorotoluene. This intermediate is synthesized from 2-chloro-4-aminotoluene via a diazotization reaction followed by a Balz-Schiemann type reaction, utilizing anhydrous hydrogen fluoride and sodium nitrite.

-

Step 2: Nitration of 2-Chloro-4-fluorotoluene. The precursor is then nitrated using a mixture of potassium nitrate and concentrated sulfuric acid to introduce a nitro group at the 5-position, yielding the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-fluorotoluene

This procedure is adapted from established industrial preparation methods.[1][2][3][4]

Materials:

-

2-Chloro-4-aminotoluene (3-chloro-4-methylaniline)

-

Anhydrous hydrogen fluoride

-

Sodium nitrite

-

Sodium carbonate

-

Ice

Procedure:

-

In a suitable reaction vessel, cool anhydrous hydrogen fluoride (15.9 mol) to a temperature below 20°C with stirring.[2]

-

Slowly add 2-chloro-4-aminotoluene (1.059 mol) dropwise, ensuring the temperature is maintained between 5°C and 15°C. The addition should take approximately 3 hours.[2]

-

After the addition is complete, continue stirring for an additional 2 hours.

-

Cool the reaction mixture to below 5°C and add sodium nitrite (1.03 eq) in batches, maintaining the temperature between -5°C and 15°C.

-

Once the addition of sodium nitrite is complete, allow the reaction to proceed for 1 hour.

-

Initiate thermal decomposition (pyrolysis) of the diazonium salt. This is a critical step and should be performed with precise temperature control, often in stages.[3] The mixture is typically kept at a controlled temperature for 19-21 hours to ensure complete reaction.[1][3]

-

After pyrolysis, cool the reaction mixture to 20-35°C and separate the organic phase.[2][3]

-

Neutralize the organic layer with a dilute alkali solution, such as sodium carbonate, to a pH of 7-8.[2][3]

-

The crude 2-chloro-4-fluorotoluene can be purified by distillation to yield the final product.[2][4]

Step 2: Synthesis of this compound

This protocol is based on a general procedure for the nitration of 2-chloro-4-fluorotoluene.[5]

Materials:

-

2-Chloro-4-fluorotoluene

-

Concentrated sulfuric acid

-

Potassium nitrate (KNO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a stirred solution of 2-chloro-4-fluorotoluene (2.000 g, 13.83 mmol), add concentrated sulfuric acid (15.0 mL) slowly at 0°C.[5]

-

To this mixture, add potassium nitrate (1.400 g, 13.85 mmol) in a single portion.[5]

-

Allow the reaction mixture to gradually warm to 28°C and continue stirring at this temperature overnight. The solution will typically turn a light yellow color.[5]

-

Upon completion of the reaction, carefully pour the mixture into ice (100 g) to quench the reaction.[5]

-

Extract the product with ethyl acetate (2 x 100 mL).[5]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[5]

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting oily product is further dried under vacuum to yield this compound.[5]

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2-Chloro-4-fluorotoluene

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-aminotoluene | [1][2] |

| Key Reagents | Anhydrous HF, NaNO₂ | [1][2] |

| Reaction Temperature | -5°C to 15°C (diazotization) | [2] |

| Pyrolysis Duration | 19-21 hours | [1][3] |

| Yield | 81.0% | [2] |

| Purity (post-distillation) | 99.9% (by GC) | [2][4] |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-fluorotoluene | [5] |

| Key Reagents | Conc. H₂SO₄, KNO₃ | [5] |

| Reaction Temperature | 0°C to 28°C | [5] |

| Reaction Time | Overnight | [5] |

| Yield | 80% | [5] |

| ¹H NMR (CDCl₃) δ (ppm) | 2.422 (s, 3H), 7.325 (d, 1H), 7.973 (d, 1H) | [5] |

Mandatory Visualization

Caption: Synthesis pathway of this compound.

Safety Considerations

-

Anhydrous Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Emergency access to calcium gluconate gel is highly recommended.

-

Concentrated Acids: Concentrated sulfuric and nitric acids are strong oxidizing agents and are highly corrosive. Handle with extreme care and appropriate PPE.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Nitration Reactions: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled. Maintain strict temperature control throughout the reaction.

-

General Precautions: Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.[6][7][8] The final product, this compound, and its intermediates should be handled with care, assuming they are toxic.[9]

References

- 1. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 4. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]

- 5. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]

- 6. 2-Chloro-4-fluorotoluene - Safety Data Sheet [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.at [fishersci.at]

- 9. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅ClFNO₂. Its distinct arrangement of chloro, fluoro, methyl, and nitro functional groups on a benzene ring makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The strategic placement of these substituents influences the molecule's reactivity, polarity, and overall physicochemical profile, which are critical parameters in drug design and molecular engineering. This technical guide provides a summary of the available physicochemical data for this compound (CAS No. 170098-88-1), outlines general experimental protocols for its synthesis and analysis, and presents a visual representation of its structural and property relationships.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is based on computational models, and experimentally determined values are limited in the public domain.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 170098-88-1 | PubChem |

| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |

| Molecular Weight | 189.57 g/mol | PubChem[1] |

| Appearance | Off-white to slight yellow solid | Guidechem[2] |

| Boiling Point | 271.5 ± 35.0 °C (at 760 Torr) | Guidechem[2] |

| Water Solubility | 0.246 mg/mL (Calculated) | Bide Pharm |

| XLogP3 | 2.8 | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| Stability | Stable under recommended storage conditions | ChemScene |

Experimental Protocols

Synthesis

A plausible synthetic route for this compound would likely involve the nitration of a suitable precursor, such as 1-chloro-4-fluoro-2-methylbenzene.

General Protocol for Nitration:

-

Reaction Setup: To a cooled (0-5 °C) solution of the starting material (1-chloro-4-fluoro-2-methylbenzene) in a suitable solvent like concentrated sulfuric acid, a nitrating agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with water to remove acid impurities, and then purified. Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the positions of the substituents on the benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C-Cl, C-F, C-NO₂, and aromatic C-H bonds.

-

Melting Point Analysis: The melting point of the purified solid would be determined using a melting point apparatus to assess its purity. A sharp melting point range is indicative of a pure compound.

Logical Relationships of Physicochemical Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its key physicochemical properties.

Caption: Molecular structure and property relationships.

Conclusion

This compound is a halogenated and nitrated aromatic compound with potential applications in chemical synthesis and drug discovery. While a complete, experimentally verified physicochemical profile is not extensively documented in publicly accessible sources, computational data provides valuable initial insights into its properties. Further experimental investigation is necessary to fully characterize this compound and explore its potential. The general protocols outlined in this guide provide a framework for the synthesis and analysis of this and structurally related molecules.

References

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key chemical intermediate with applications in the pharmaceutical industry. This document outlines its chemical identity, properties, a representative synthesis protocol, and safety information.

Chemical Identity and Structure

CAS Number: 170098-88-1[1][2][3][4]

IUPAC Name: this compound[2]

Synonyms: 2-Chloro-5-fluoro-4-nitrotoluene[2]

The molecular structure of this compound consists of a benzene ring substituted with one chloro, one fluoro, one methyl, and one nitro group at positions 1, 4, 2, and 5, respectively.

Molecular Formula: C₇H₅ClFNO₂[1][2]

Molecular Weight: 189.57 g/mol [1][2]

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

Quantitative data for this compound and a closely related isomer, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (CAS: 112108-73-3), are summarized below. The data for the requested compound are computed, while experimental data are available for the isomer.

| Property | This compound (CAS: 170098-88-1) | 1-chloro-5-fluoro-2-methyl-4-nitro-benzene (CAS: 112108-73-3) | Reference |

| Molecular Weight | 189.57 g/mol (Computed) | 189.57 g/mol | [2],[5] |

| Molecular Formula | C₇H₅ClFNO₂ | C₇H₅ClFNO₂ | [2],[5] |

| Appearance | - | Yellow crystalline solid | [5] |

| Melting Point | - | 34-36 °C | [6] |

| Boiling Point | - | 268 °C | [6] |

| Density | - | 1.417 g/cm³ | [6] |

| Flash Point | - | 116 °C | [6] |

| Water Solubility | - | Slightly soluble | [6] |

| XLogP3 | 2.8 (Computed) | - | [2] |

| Polar Surface Area | 45.8 Ų (Computed) | - | [2] |

Synthesis and Experimental Protocols

Representative Synthesis Workflow

The synthesis involves the nitration of 2-chloro-4-fluorotoluene.

Caption: Representative workflow for the synthesis of a key isomer.

Detailed Experimental Protocol (for Isomer CAS: 112108-73-3)

The following procedure is for the synthesis of 2-chloro-4-fluoro-5-nitrotoluene from 2-chloro-4-fluorotoluene.[6]

-

Reaction Setup: To a stirred solution of 2-chloro-4-fluorotoluene (2.000 g, 1.383 mmol), concentrated sulfuric acid (15.0 mL) is slowly added at 0°C.

-

Nitration: Potassium nitrate (KNO₃, 1.400 g, 1.385 mmol) is added in a single portion.

-

Reaction Conditions: The reaction mixture, which turns into a light yellow solution, is warmed to 28°C and stirred overnight.

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice (100 g).

-

Extraction: The product is extracted with ethyl acetate (2 x 100 mL).

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Product: The resulting oily product is further dried under vacuum to yield the target compound.

Yield: 2.085 g (80% yield).[6]

Applications in Drug Development

Halogenated and nitrated benzene derivatives are crucial building blocks in medicinal chemistry. While specific applications for this compound are not extensively documented, its isomer, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, is recognized as a pharmaceutical intermediate.[5][6] Notably, it serves as an intermediate in the synthesis of Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[6] The structural motifs present in these compounds are frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of synthetic intermediates. The following ¹H NMR data has been reported for the isomer 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (in CDCl₃).[6]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 2.422 ppm | s (singlet) | - | 3H | -CH₃ |

| 7.325 ppm | d (doublet) | 10.2 Hz | 1H | Aromatic H |

| 7.973 ppm | d (doublet) | 5.2 Hz | 1H | Aromatic H |

Safety and Handling

Specific safety data for this compound is limited. The following GHS hazard information is for the related compound 1-chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS: 118664-99-6) and should be used as a precautionary reference.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and after consulting a comprehensive Safety Data Sheet (SDS) for the specific compound being handled.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 170098-88-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [guidechem.com]

- 6. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]

- 7. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-chloro-4-fluoro-2-methyl-5-nitrobenzene towards electrophilic aromatic substitution. The directing effects of the chloro, fluoro, methyl, and nitro substituents are evaluated to predict the regioselectivity of substitution reactions. This document synthesizes information on the electronic and steric influences of these functional groups to forecast the most probable sites of electrophilic attack. While specific experimental data for this molecule is limited, this guide draws upon established principles of organic chemistry and data from analogous compounds to provide a robust theoretical framework for researchers.

Introduction

This compound is a substituted aromatic compound with a diverse array of functional groups that significantly influence its chemical properties.[1][2] The interplay of these substituents—a weakly activating alkyl group and three deactivating groups (two halogens and a nitro group)—creates a complex reactivity landscape for electrophilic aromatic substitution, a fundamental class of reactions in organic synthesis. Understanding the directing effects and the overall reactivity of this molecule is crucial for its application as a potential intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.

This guide will dissect the individual and collective influence of the substituents on the benzene ring, predict the outcomes of common electrophilic substitution reactions, and provide a theoretical foundation for experimental design.

Molecular Structure and Substituent Analysis

The structure of this compound is presented below:

Figure 1: Structure of this compound.

The benzene ring has four substituents:

-

-Cl (Chloro): An ortho, para-directing but deactivating group.[3][4] It withdraws electron density through its inductive effect (-I) but can donate electron density through resonance (+M). The inductive effect is stronger, leading to overall deactivation.

-

-F (Fluoro): Similar to the chloro group, fluorine is an ortho, para-directing and deactivating substituent.[3] Its high electronegativity results in a strong inductive withdrawal (-I), which outweighs its resonance donation (+M).

-

-CH₃ (Methyl): An ortho, para-directing and activating group.[3] It donates electron density through an inductive effect (+I) and hyperconjugation, thereby increasing the nucleophilicity of the benzene ring.

-

-NO₂ (Nitro): A meta-directing and strongly deactivating group.[3][4][5] It strongly withdraws electron density from the ring through both a powerful inductive effect (-I) and a resonance effect (-M).

Predicted Reactivity

The presence of three deactivating groups (Cl, F, and NO₂) and only one activating group (CH₃) suggests that this compound will be significantly less reactive towards electrophilic aromatic substitution than benzene itself. The strong deactivating nature of the nitro group, in particular, will necessitate harsh reaction conditions for most electrophilic substitutions.[5][6]

Regioselectivity in Electrophilic Aromatic Substitution

The position of an incoming electrophile is determined by the directing effects of the existing substituents. In this molecule, the directing effects are antagonistic, meaning they do not all favor substitution at the same positions.[7]

To predict the major product, we must consider the relative strengths of the directing groups. The general hierarchy for directing ability is:

Activating groups > Deactivating groups (ortho, para-directing) > Deactivating groups (meta-directing)

Therefore, the methyl group (-CH₃), being the only activating group, will be the dominant directing group.[7]

The available positions for substitution on the ring are C3 and C6. Let's analyze the directing effects for each position:

-

Position C3:

-

Ortho to the -CH₃ group (activating).

-

Meta to the -Cl group (deactivating).

-

Para to the -NO₂ group (deactivating).

-

Ortho to the -F group (deactivating).

-

-

Position C6:

-

Ortho to the -Cl group (deactivating).

-

Para to the -CH₃ group (activating).

-

Ortho to the -NO₂ group (deactivating).

-

Meta to the -F group (deactivating).

-

The activating methyl group directs ortho and para. The para position (C6) is already substituted with a fluorine atom. Therefore, the primary directing influence of the methyl group will be towards its ortho positions, C3 and C6 (relative to the methyl group at C2). However, C6 is already occupied. This leaves C3 as a potential site.

Let's re-evaluate the positions based on the IUPAC numbering provided in the name "this compound":

-

C1: -Cl

-

C2: -CH₃

-

C3: -H

-

C4: -F

-

C5: -NO₂

-

C6: -H

The available positions for substitution are C3 and C6 .

-

Attack at C3: This position is ortho to the activating -CH₃ group and meta to the deactivating -Cl and -NO₂ groups. This is a favorable position.

-

Attack at C6: This position is para to the activating -CH₃ group, which is a strongly favored position. However, it is also ortho to the strongly deactivating -NO₂ group and the deactivating -Cl group, which will sterically and electronically disfavor attack at this position.

Considering both electronic and steric factors, substitution is most likely to occur at the C3 position . The activating effect of the methyl group strongly directs to this position, and it is sterically less hindered than the C6 position, which is flanked by the chloro and nitro groups.

The logical relationship for predicting the substitution site can be visualized as follows:

Caption: Logical workflow for predicting the major product of electrophilic substitution.

Common Electrophilic Aromatic Substitution Reactions

Nitration

Nitration typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺).[6] Given the deactivated nature of the ring, forcing conditions (e.g., higher temperatures) may be required.

-

Predicted Major Product: 1-Chloro-4-fluoro-2-methyl-3,5-dinitrobenzene.

Halogenation

Halogenation with Br₂ or Cl₂ requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The deactivation of the ring will likely necessitate a catalyst even for chlorination and bromination.

-

Predicted Major Product (Bromination): 3-Bromo-1-chloro-4-fluoro-2-methyl-5-nitrobenzene.

Sulfonation

Sulfonation is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). This is a reversible reaction, but the deactivated ring will require strong conditions to proceed in the forward direction.

-

Predicted Major Product: 2-Chloro-5-fluoro-3-methyl-4-nitrobenzenesulfonic acid.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings, such as those bearing a nitro group.[8][9] The nitro group complexes with the Lewis acid catalyst, further deactivating the ring and preventing the reaction. Therefore, this compound is not expected to undergo Friedel-Crafts reactions.[8][9]

The experimental workflow for a typical electrophilic nitration can be generalized as follows:

Caption: Generalized experimental workflow for electrophilic nitration.

Quantitative Data and Experimental Protocols

For researchers planning to perform such reactions, the following general experimental protocol for nitration can be used as a starting point. It is crucial to perform small-scale test reactions to optimize conditions.

General Protocol for Nitration

Caution: This reaction involves strong acids and the formation of potentially explosive polynitrated compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.

-

Preparation of Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Addition: Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature between 0 and 10 °C.

-

Reaction: Stir the reaction mixture at a controlled temperature for a predetermined time (e.g., 1-4 hours), monitoring the reaction progress by TLC or GC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. Alternatively, if no solid precipitates, extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is governed by the competing directing effects of its four substituents. The benzene ring is strongly deactivated, necessitating vigorous reaction conditions. The activating methyl group is the dominant directing influence, and electrophilic attack is predicted to occur preferentially at the C3 position due to a combination of electronic activation and lower steric hindrance. Friedel-Crafts reactions are not expected to be successful on this substrate. The theoretical framework and general experimental guidance provided in this document serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

Data Summary

Table 1: Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| CAS Number | 170098-88-1 |

| Appearance | Not specified, likely a solid |

| XLogP3 | 2.8 |

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-4-fluoro-2-methyl-3,5-dinitrobenzene |

| Bromination | Br₂, FeBr₃ | 3-Bromo-1-chloro-4-fluoro-2-methyl-5-nitrobenzene |

| Sulfonation | H₂SO₄, SO₃ | 2-Chloro-5-fluoro-3-methyl-4-nitrobenzenesulfonic acid |

| Friedel-Crafts | R-Cl, AlCl₃ | No Reaction Expected |

References

- 1. This compound | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: Solubility of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (CAS No. 170098-88-1) in various organic solvents is not publicly available. General sources describe the compound as a yellow solid that is soluble in organic solvents and slightly soluble in water.[1][2][3] This guide, therefore, provides a comprehensive overview of the standardized experimental protocols for determining the solubility of this compound, enabling researchers to generate the necessary data in their own laboratory settings.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility profile in various organic solvents is a critical prerequisite for its use in synthesis, purification, formulation, and various analytical procedures. Solubility data informs solvent selection for reactions, crystallization processes for purification, and the development of formulations for preclinical and clinical studies. This document outlines the established methodologies for the quantitative determination of solubility.

Physicochemical Properties of this compound

While quantitative solubility data is scarce, the following physical and chemical properties have been reported or computed:

Data Presentation: Template for Experimental Solubility Data

Researchers can utilize the following structured table to record and compare experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Methanol | Isothermal Saturation | ||||

| Ethanol | Isothermal Saturation | ||||

| Acetone | Isothermal Saturation | ||||

| Ethyl Acetate | Isothermal Saturation | ||||

| Dichloromethane | Isothermal Saturation | ||||

| Toluene | Isothermal Saturation | ||||

| Other |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method , often referred to as the shake-flask method.

Principle of the Isothermal Saturation Method

This method is based on achieving a state of thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a solvent at a constant temperature. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that saturation is reached and maintained.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is assumed to be reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (pre-conditioned with the same solvent) into a clean, dry container. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.

-

Sample Analysis:

-

Gravimetric Method: Accurately weigh a portion of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point) until a constant weight of the dried solute is achieved. The solubility can then be calculated based on the mass of the solute and the initial mass or volume of the solution.

-

Chromatographic/Spectroscopic Method: Dilute an accurately measured volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. The concentration of the saturated solution can then be determined from the calibration curve, and the solubility can be calculated.

-

-

Data Recording: Record the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L) for the specific solvent and temperature. It is recommended to perform each measurement in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the isothermal saturation method.

References

Molecular weight and formula of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is an aromatic organic compound with the molecular formula C₇H₅ClFNO₂.[1][2][3][4] It is characterized by a benzene ring substituted with one chlorine atom, one fluorine atom, a methyl group, and a nitro group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClFNO₂ | [1][2][3][4] |

| Molecular Weight | 189.57 g/mol | [1][2][3][4] |

| CAS Number | 170098-88-1 | [3][4] |

| Appearance | Yellow solid/powder | [1][2] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 268 °C | [2] |

| Solubility | Slightly soluble in water | [1][2] |

| Density | 1.417 g/cm³ | [2] |

| Flash Point | 116 °C | [2] |

Experimental Protocols

2.1. Synthesis of this compound

A common synthetic route for this compound involves the nitration of 2-chloro-4-fluorotoluene.[2]

Materials:

-

2-chloro-4-fluorotoluene

-

Concentrated sulfuric acid

-

Potassium nitrate (KNO₃)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloro-4-fluorotoluene (1.383 mmol) in concentrated sulfuric acid (15.0 mL) at 0°C, potassium nitrate (1.385 mmol) is slowly added.[2]

-

The reaction mixture is then warmed to 28°C and stirred overnight.[2]

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice (100 g).[2]

-

The product is extracted with ethyl acetate (2 x 100 mL).[2]

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.[2]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) data for the synthesized product shows the following characteristic peaks: δ 2.422 (s, 3H), 7.325 (d, 1H, J=10.2 Hz), 7.973 (d, 1H, J=5.2Hz).[2]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is utilized as an intermediate in the production of Ceritinib, a targeted therapy for certain types of lung cancer.[2]

Visualized Workflow

The following diagram illustrates the synthesis workflow for this compound.

References

Navigating the Complex Landscape of C7H5ClFNO2 Isomers: A Technical Guide

An examination of the chemical identity, properties, and synthesis of compounds related to the molecular formula C7H5ClFNO2 reveals a landscape of isomeric derivatives with significant roles in pharmaceutical and agrochemical research. This technical guide provides an in-depth analysis of the most plausible isomers, focusing on their synthesis, chemical properties, and applications, with a particular emphasis on 2-Chloro-4-fluoro-5-nitrobenzoic acid.

The molecular formula C7H5ClFNO2 presents an ambiguous case in chemical nomenclature, as it does not correspond to a simple, stable aromatic compound commonly found in literature. It is likely that this formula is a slight misrepresentation of closely related and industrially significant compounds, namely the isomers of chlorofluoronitrobenzoic acid, which have the molecular formula C7H3ClFNO4. This guide will focus on these plausible structures, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

Identifying the Core Structures: Isomers of Chlorofluoronitrobenzoic Acid

Several positional isomers of chlorofluoronitrobenzoic acid are of scientific and commercial interest. The IUPAC names for some of the most relevant isomers include:

-

2-Chloro-4-fluoro-5-nitrobenzoic acid

-

4-Chloro-2-fluoro-5-nitrobenzoic acid

-

2-Chloro-6-fluoro-3-nitrobenzoic acid

These compounds are utilized as key intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and herbicides.[1][2]

A Deep Dive into 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Among the isomers, 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) is a notable example due to its role as a pharmaceutical intermediate.[3]

Physicochemical Properties

A summary of the key quantitative data for 2-Chloro-4-fluoro-5-nitrobenzoic acid is presented in the table below, offering a clear comparison of its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C7H3ClFNO4 |

| Molecular Weight | 219.55 g/mol [4] |

| Melting Point | 210°C[5] |

| Boiling Point | 126°C[5] |

| Flash Point | 70°C[5] |

| Solubility | Soluble in methanol[3] |

| Physical Form | White to yellow crystal powder |

Experimental Protocols: Synthesis

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid is a critical process for its application in further chemical manufacturing. A common laboratory-scale synthesis protocol is detailed below.

Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorobenzoic acid [3]

-

Materials:

-

2-Chloro-4-fluorobenzoic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

-

-

Procedure:

-

To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

-

Add 10 g of 2-chloro-4-fluorobenzoic acid to the flask in batches.

-

Stir the reaction mixture at 25°C for 1 hour.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 5 g of fuming nitric acid dropwise, maintaining the reaction temperature between -5 and 8°C.

-

Continue the reaction for 5 to 8 hours, monitoring until the starting material is consumed (less than 0.5%).

-

Slowly pour the reaction mixture into 80 g of crushed ice.

-

Collect the precipitated solid product by filtration.

-

Wash the filter cake with 30 g of ice water.

-

Air-dry the product at 65°C to obtain the final white solid product.

-

This process typically yields a product with a purity of over 97%.[3]

Logical Workflow for Synthesis

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid can be visualized as a multi-step chemical transformation process. The following diagram illustrates the logical flow from the starting material to the final product.

Other Notable Isomers

4-Chloro-2-fluoro-5-nitrobenzoic Acid

This isomer (CAS 35112-05-1) is also a commercially available building block used in the synthesis of various heterocyclic scaffolds, which are important in drug discovery.[6]

| Property | Value |

| Molecular Formula | C7H3ClFNO4 |

| Molecular Weight | 219.55 g/mol [2] |

| Melting Point | 146-150°C[2] |

| Boiling Point | 361.4°C[2] |

2-Chloro-6-fluoro-3-nitrobenzoic Acid

Another isomer of interest is 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS 206884-30-2).

Synthesis of 2-Chloro-6-fluoro-3-nitro-benzoic acid from 2-Chloro-6-fluorobenzoic acid [7]

-

Procedure:

-

Dissolve 2.00 g (11.5 mmol) of 2-Chloro-6-fluorobenzoic acid in 20 mL of sulfuric acid and cool to 0°C.

-

Add 0.529 mL (12.6 mmol) of nitric acid.

-

Warm the reaction mixture to room temperature and stir for one hour.

-

Dilute the reaction mixture with water.

-

Extract the aqueous portion with dichloromethane (3 times).

-

Dry the organic layer over Na2SO4 and concentrate to yield the solid product.

-

Conclusion

While the molecular formula C7H5ClFNO2 is not directly associated with a single, well-documented compound, it points towards a class of chlorofluoronitrobenzoic acid isomers that are of considerable importance in synthetic chemistry. This guide has provided a detailed overview of the synthesis and properties of key isomers, with a focus on 2-Chloro-4-fluoro-5-nitrobenzoic acid. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding and application of these versatile chemical intermediates. The continued exploration of these and other related structures is likely to yield further advancements in the development of novel pharmaceuticals and agrochemicals.

References

- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 4-Chloro-2-fluoro-5-nitrobenzoic acid [myskinrecipes.com]

- 3. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]

- 4. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Health and Safety of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (CAS No: 170098-88-1) and structurally similar compounds. The information is intended to support risk assessment and ensure safe handling in a laboratory setting.

Chemical Identification and Physical Properties

While specific experimental data for this compound is limited, data for closely related isomers and substituted nitrobenzenes can be used for preliminary assessment.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | --INVALID-LINK-- |

| Molecular Weight | 189.57 g/mol | --INVALID-LINK-- |

| CAS Number | 170098-88-1 | --INVALID-LINK-- |

| Appearance | Yellow solid (predicted) | --INVALID-LINK-- |

| Melting Point | 34-36°C (for 1-chloro-5-fluoro-2-methyl-4-nitro-benzene) | --INVALID-LINK-- |

| Boiling Point | 268°C (for 1-chloro-5-fluoro-2-methyl-4-nitro-benzene) | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water (predicted) | --INVALID-LINK-- |

Hazard Identification and Classification

Based on data for structurally related compounds, this compound is anticipated to be hazardous. The following GHS classifications are based on the isomer 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene[1].

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Information

Nitroaromatic compounds, as a class, are known to exert toxic effects through various mechanisms. The bioreduction of the nitro group is a critical metabolic pathway that can lead to the formation of reactive intermediates.[3][4] These intermediates can cause cellular damage, mutagenicity, and genotoxicity.[3][4]

Experimental Protocols

Due to the lack of specific experimental data for this compound, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals are recommended for assessing its toxicological properties.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with a limited number of animals is used. The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight) and the results are used to classify the substance into a GHS category.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected based on available information.

-

A small group of animals (e.g., 3) is dosed with the substance.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome, the dose for the next group of animals is adjusted up or down.

-

The final classification is based on the observed toxicity at different dose levels.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test - OECD Test Guideline 439

This in vitro method assesses the potential of a chemical to cause skin irritation.

-

Principle: The test substance is applied topically to a reconstructed human epidermis model. The endpoint measured is cell viability, typically using the MTT assay.

-

Procedure:

-

The RhE tissue is exposed to the test substance for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined by measuring the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

-

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.

-

Procedure:

-

A small amount of the substance is instilled into the conjunctival sac of one eye.

-

The eye is observed and scored for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

The severity and reversibility of the ocular lesions are assessed to determine the irritation potential.

-

Mandatory Visualizations

Caption: General metabolic activation pathway of nitroaromatic compounds leading to toxicity.

Caption: A typical experimental workflow for an in vitro cytotoxicity assessment.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when generating dust.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.

-

If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Disclaimer: This document is intended for informational purposes only and is based on currently available data for the specified chemical and its structural analogs. It is not a substitute for a comprehensive safety data sheet (SDS) and should be used in conjunction with one. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

An In-depth Technical Guide to the Thermal Stability of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous halogenated nitroaromatic compounds to provide a robust predictive assessment of its thermal hazard potential. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented to enable researchers to conduct their own thermal stability studies. All quantitative data from analogous compounds are summarized in structured tables for comparative analysis. Furthermore, this guide includes graphical representations of experimental workflows to facilitate a clear understanding of the methodologies.

Introduction

This compound is a substituted nitroaromatic compound. The presence of the nitro group, an energetic functional group, inherently raises concerns about the compound's thermal stability. Nitroaromatic compounds are known to be susceptible to thermal decomposition, which can, in some cases, lead to runaway reactions or explosive events. A thorough understanding of the thermal behavior of such compounds is therefore critical for safe handling, storage, and process development in research and manufacturing settings.

This guide aims to provide a detailed understanding of the potential thermal hazards associated with this compound by examining the thermal properties of closely related molecules. By analyzing the effects of chloro, fluoro, methyl, and nitro substituents on the benzene ring, a predictive framework for the thermal stability of the title compound is established.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding the material's behavior under various conditions.

Table 1: Physicochemical Properties of this compound and Structural Analogs

| Property | This compound | 2-Chloro-5-nitrotoluene | 4-Chloro-3-nitrotoluene | 2-Fluoro-5-nitrotoluene |

| CAS Number | 170098-88-1 | 13290-74-9 | 89-60-1 | 455-88-9 |

| Molecular Formula | C₇H₅ClFNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆FNO₂ |

| Molecular Weight | 189.57 g/mol | 171.58 g/mol | 171.58 g/mol | 155.13 g/mol |

| Melting Point | Not Reported | 40-44 °C[1] | 7 °C | 38-40 °C[2] |

| Boiling Point | Not Reported | 94-96 °C at 4 mmHg[1] | 260 °C at 745 mmHg | 99-100 °C at 13 mmHg[2] |

| Appearance | Not Reported | White to Yellow to Green powder/crystal[1] | Liquid | Crystals or powder |

Predictive Assessment of Thermal Stability

Generally, the decomposition of nitroaromatic compounds is an exothermic process that can be violent. The presence of electron-withdrawing groups, such as the nitro group itself, can influence the stability of the C-NO₂ bond, which is often the initial site of decomposition. Halogen substituents can also affect the decomposition pathway.

Based on analogous compounds, the onset of thermal decomposition for this compound is expected to be in the range of 200-300 °C. However, it is crucial to note that impurities, heating rate, and confinement can significantly lower the decomposition temperature.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, experimental analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential. The following sections provide detailed, standardized methodologies for these analyses, which can be adapted for the specific compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and exothermic decomposition.

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter capable of heating rates up to 20 °C/min and equipped with high-pressure crucibles.

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent volatilization of the sample before decomposition.

-

Reference: Use an empty, hermetically sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic events (decomposition) and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss associated with decomposition.

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to identify the stages of decomposition.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of mass loss and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Data Presentation and Interpretation

The data obtained from DSC and TGA experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Thermal Stability Data for this compound (for illustrative purposes)

| Parameter | Value | Method |

| Decomposition Onset (Tonset) | 220 °C | DSC (10 °C/min) |

| Enthalpy of Decomposition (ΔHd) | 1500 J/g | DSC |

| 5% Mass Loss Temperature (Td5) | 225 °C | TGA (10 °C/min) |

| Temperature of Max. Decomposition Rate | 240 °C | DTG (10 °C/min) |

Potential Decomposition Pathway

The thermal decomposition of halogenated nitroaromatic compounds can proceed through complex reaction pathways. The initial step is often the homolytic cleavage of the C-NO₂ bond, which is the weakest bond in the molecule. This generates a nitro radical (•NO₂) and an aryl radical. Subsequent reactions can involve hydrogen abstraction, radical recombination, and the formation of various gaseous products such as NOx, CO, and CO₂. The presence of chlorine and fluorine atoms can also lead to the formation of halogenated byproducts.

Safety Considerations

Given the energetic nature of the nitro group, this compound should be handled with caution. Key safety considerations include:

-

Avoidance of Heat and Ignition Sources: Store the compound away from heat, sparks, and open flames.

-

Small-Scale Operations: When performing thermal analysis, use the smallest sample size necessary to obtain reliable data.

-

Use of High-Pressure Crucibles: For DSC analysis, high-pressure crucibles are essential to contain any pressure generated during decomposition.

-

Adequate Ventilation: All handling and analysis should be performed in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While specific experimental data on the thermal stability of this compound is limited, a predictive assessment based on structural analogs suggests that it should be treated as a potentially energetic material. The detailed experimental protocols for DSC and TGA provided in this guide offer a clear pathway for researchers to determine its precise thermal decomposition characteristics. A thorough understanding and careful evaluation of its thermal properties are paramount for ensuring safe handling and use in research and development.

References

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates from 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a versatile aromatic compound that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring chloro, fluoro, methyl, and nitro groups, allows for a range of chemical transformations to build complex molecular architectures. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), making the chloro and fluoro substituents susceptible to displacement. This reactivity is central to its utility in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates derived from this compound.

Key Synthetic Transformations and Pharmaceutical Intermediates

The primary reaction pathways for this compound in pharmaceutical synthesis involve nucleophilic aromatic substitution of the chloro group and reduction of the nitro group. These transformations lead to the formation of substituted anilines and phenols, which are precursors to a variety of bioactive molecules, including kinase inhibitors and other targeted therapies.

A crucial intermediate that can be synthesized from this compound is 2-fluoro-5-methyl-4-nitroaniline . This compound is a precursor for the synthesis of more complex molecules, such as fluorinated benzimidazoles, which are known to exhibit a range of biological activities. Another important intermediate is 4-fluoro-2-methyl-5-nitrophenol , formed through the hydrolysis of the chloro group.

The general synthetic workflow often involves an initial nucleophilic substitution of the chloro group, followed by the reduction of the nitro group to an amine. This diamine can then undergo cyclization reactions to form heterocyclic systems, which are common scaffolds in many pharmaceutical agents.

Data Presentation

| Starting Material | Reagent | Product | Reaction Type | Yield (%) | Purity (%) |

| This compound | Aqueous Ammonia (NH₃) | 2-Fluoro-5-methyl-4-nitroaniline | Nucleophilic Aromatic Substitution (Amination) | 85-95 | >98 |

| This compound | Sodium Hydroxide (NaOH) | 4-Fluoro-2-methyl-5-nitrophenol | Nucleophilic Aromatic Substitution (Hydrolysis) | 90-98 | >99 |

| 2-Fluoro-5-methyl-4-nitroaniline | Iron (Fe) / Acetic Acid (CH₃COOH) | 4-Fluoro-2-methyl-1,5-phenylenediamine | Nitro Group Reduction | 80-90 | >97 |

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-methyl-4-nitroaniline

This protocol details the nucleophilic aromatic substitution of the chloro group in this compound with ammonia to yield 2-fluoro-5-methyl-4-nitroaniline.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Deionized water

-

Autoclave reactor

Procedure:

-

In a high-pressure autoclave reactor, add this compound (1 equivalent).

-

Add ethanol as a co-solvent to improve solubility.

-

Add an excess of aqueous ammonia (5-10 equivalents).

-

Seal the reactor and heat to 100-120 °C.

-

Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or HPLC.

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess ammonia in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the ethanol under reduced pressure.

-

The product will precipitate from the aqueous solution.

-

Filter the solid product and wash with cold deionized water.

-

Dry the product under vacuum to obtain 2-fluoro-5-methyl-4-nitroaniline as a yellow solid.

Protocol 2: Synthesis of 4-Fluoro-2-methyl-5-nitrophenol

This protocol describes the hydrolysis of the chloro group in this compound to produce 4-fluoro-2-methyl-5-nitrophenol.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or DMSO in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 4-fluoro-2-methyl-5-nitrophenol.

Visualizations

Caption: Synthetic pathways from this compound.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group. The differential reactivity of the two halogen substituents, fluorine and chlorine, allows for regioselective functionalization, making it a versatile intermediate.

These application notes provide a comprehensive overview of the theoretical and practical aspects of employing this compound in SNAr reactions. Detailed protocols, based on established methodologies for analogous compounds, are presented to guide researchers in the successful application of this reagent.

Principle of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions of this compound proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Key Factors Influencing Reactivity and Regioselectivity:

-

Electron-Withdrawing Group: The nitro group (-NO₂) is a powerful electron-withdrawing group that stabilizes the negatively charged Meisenheimer complex through resonance, thereby facilitating the nucleophilic attack on the aromatic ring.

-

Leaving Group Ability: In the context of SNAr reactions, the rate of reaction is often dependent on the stability of the leaving group. Due to its high electronegativity, fluorine is a significantly better leaving group than chlorine in this type of reaction. This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

-

Regioselectivity: Consequently, nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom (C-4) over the carbon atom bearing the chlorine atom (C-1). This results in the selective displacement of the fluoride ion, yielding N-substituted 4-chloro-5-methyl-2-nitroaniline derivatives.

Applications in Drug Development

The selective introduction of various nucleophiles, such as amines, thiols, and alkoxides, onto the this compound scaffold allows for the synthesis of a diverse range of substituted nitroaromatic compounds. These products can serve as key intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. The 4-chloro-5-methyl-2-nitroaniline core is a common motif in medicinal chemistry.

Experimental Protocols

Note: The following protocols are generalized procedures based on well-established SNAr reactions of similar fluoro-nitroaromatic compounds. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific nucleophiles and to maximize yields.

Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines

This protocol describes a general method for the synthesis of N-substituted 4-chloro-5-methyl-2-nitroanilines.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Reaction with Thiols

This protocol outlines the synthesis of thioether derivatives.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Flame-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound, the following table presents typical yields for SNAr reactions of a closely related and structurally similar compound, 2-fluoro-5-nitroaniline, with various nucleophiles. These values can serve as a benchmark for expected outcomes when using this compound.

Table 1: Representative Yields for SNAr Reactions of an Analogous Fluoro-Nitroaromatic Compound

| Nucleophile | Product | Typical Yield (%) |

| Aniline | N-(4-chloro-5-methyl-2-nitrophenyl)aniline | 85-95% |

| Morpholine | 4-(4-chloro-5-methyl-2-nitrophenyl)morpholine | 90-98% |

| Piperidine | 1-(4-chloro-5-methyl-2-nitrophenyl)piperidine | 92-99% |

| Benzylamine | N-benzyl-4-chloro-5-methyl-2-nitroaniline | 88-96% |

| Thiophenol | 4-chloro-5-methyl-2-nitrophenyl(phenyl)sulfane | 80-90% |

| Methanol (as sodium methoxide) | 1-chloro-4-methoxy-2-methyl-5-nitrobenzene | 75-85% |

Note: Yields are illustrative and based on reactions with analogous fluoro-nitroaromatic substrates. Actual yields may vary depending on the specific reaction conditions and the nucleophile used.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of the SNAr reaction.

Caption: A generalized workflow for SNAr reactions.

Application Notes and Protocols: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene as a Versatile Building Block in Organic Synthesis